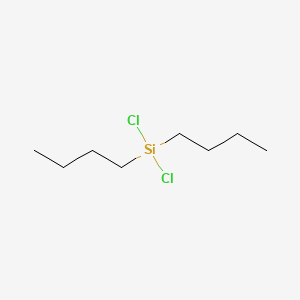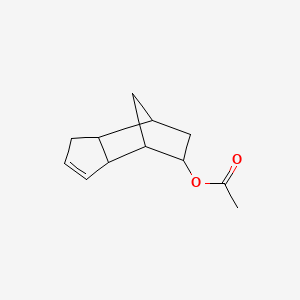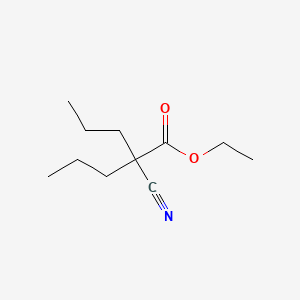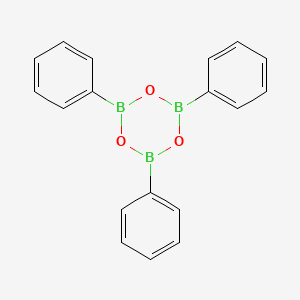
Dibutyldichlorosilan
Übersicht
Beschreibung
Dibutyldichlorosilane is a chemical compound with the formula C8H18Cl2Si . It is also known by other names such as Silane, dibutyldichloro-; Dichlorodibutylsilane .
Molecular Structure Analysis
The molecular structure of Dibutyldichlorosilane consists of a silicon atom at the center forming four bonds, two with chlorine atoms and two with butyl groups . The molecular weight of Dibutyldichlorosilane is 213.220 .Physical And Chemical Properties Analysis
Dibutyldichlorosilane is a liquid at 20 degrees Celsius . It has a molecular weight of 213.22 and a specific gravity of 0.99 . Its boiling point is 109 °C/28 mmHg .Wissenschaftliche Forschungsanwendungen
Disproportionierungsreaktion-Katalysator
Dibutyldichlorosilan kann in der Disproportionierungsreaktion verwendet werden, um Dimethyldichlorosilan zu erzeugen . Diese Reaktion kann Methyltrichlorsilan und Trimethylchlorsilan effektiv zur Herstellung von Dimethyldichlorosilan nutzen . Die DFT-Theorie und der M06-2X/def2-TZVP-Hybridfunktionalansatz wurden in dieser Studie verwendet, um den Mechanismus des NH2-MIL-53(Al)-katalysierten Disproportionierungsprozesses zu untersuchen .
Synthese von α-Aminosäureamiden
Es wurde ein präparatives Verfahren zur einstufigen Synthese von Aminosäureamiden unter Verwendung von this compound entwickelt . Weder Racemisierung noch Inversion der Konfiguration des asymmetrischen Zentrums in der Ausgangsalpha-Aminosäure tritt während der Reaktion auf .
Produktion von linearen und cyclischen Siloxanen
This compound hydrolysiert mit Wasser zu linearen und cyclischen Siloxanen und Salzsäure . Lineare Siloxane oder lineare Silicone sind Polymere mit alternierenden Silicium- und Sauerstoffatomen sowie Methylgruppen am Silicium .
Produktion von Silikonmaterialien
Dimethyldichlorosilan ist das wichtigste Monomer bei der Synthese von weit verbreiteten organischen Siliziummaterialien . Eine Vielzahl von Silikon-Nebenprodukten wird während der industriellen Synthese von Dimethyldichlorosilan hergestellt .
Katalysatorauswahl für die Dimethyldichlorosilanproduktion
Die Ergebnisse zeigen, dass die katalytische Aktivität von modifiziertem AlCl3/NH2-MIL-53(Al) der von NH2-MIL-53(Al) überlegen ist und die Ergebnisse der Frequenzschwingung, IRC-Analyse, Bindungsniveauanalyse und elektronischen Fest-Domänen-Zustandsanalyse alle mit dem Reaktionsmechanismus übereinstimmen . Für die disproportionierungsbasierte Produktion von Dimethyldichlorosilanen stehen neue Katalysatorauswahlmöglichkeiten zur Verfügung .
Synthese von physiologisch aktiven Verbindungen
α-Aminosäureamide werden häufig als Ausgangsreagenzien für die Synthese von physiologisch aktiven Verbindungen verwendet . Zu diesen Verbindungen gehören MMP-Inhibitoren, Cannabinoid-Rezeptormodulatoren, NK1-Rezeptorantagonisten, Substanzen mit bakterizider und analgetischer Wirkung sowie potenzielle Mittel zur Behandlung von Hepatitis C und Alzheimer-Krankheit .
Safety and Hazards
Wirkmechanismus
Dibutyldichlorosilane is a chemical compound with the formula C8H18Cl2Si . It is a member of the organosilicon compounds, which are known for their diverse range of applications. This article will delve into the mechanism of action of Dibutyldichlorosilane, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that organosilicon compounds like dibutyldichlorosilane can readily react with water to form both linear and cyclic si-o chains . This reaction could potentially lead to changes in the target molecules or systems.
Pharmacokinetics
The molecular weight of dibutyldichlorosilane is 213220 , which might influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dibutyldichlorosilane. Factors such as temperature, pH, and the presence of water can affect its reactivity and the formation of Si-O chains .
Eigenschaften
IUPAC Name |
dibutyl(dichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2Si/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKDOKBDBHYMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97036-65-2 | |
| Record name | Silane, dibutyldichloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9063035 | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3449-28-3 | |
| Record name | Dibutyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dibutyldichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibutyl(dichloro)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can Dibutyldichlorosilane be used to modify surfaces?
A: Dibutyldichlorosilane is effective for modifying the surface properties of porous materials. It reacts with hydroxyl groups on surfaces through a process called silylation. [] For instance, research has shown that it can modify the surface of hydrolyzed porous silicon-based films when dissolved in supercritical carbon dioxide. [] This modification can alter the wettability, reactivity, and other surface characteristics of the material.
Q2: How does the molecular structure of a dichlorosilane affect its reactivity in surface modification?
A: The length of the alkyl chain attached to the silicon atom in dichlorosilanes significantly influences their reactivity during surface modification. A study comparing Dimethyldichlorosilane, Diethyldichlorosilane, and Dibutyldichlorosilane demonstrated that the reaction with surface hydroxyls was strongly dependent on the alkyl group size. [] Longer alkyl chains, like those in Dibutyldichlorosilane, can lead to different degrees of surface coverage and affect the final properties of the modified material.
Q3: Can Dibutyldichlorosilane be used in polymer synthesis, and what are the advantages of such polymers?
A: Yes, Dibutyldichlorosilane serves as a monomer in the synthesis of polysilanes. One specific example is its use in the synthesis of alternating organosilane high-polymer poly[bis(dimethylsilylene)-alt-dibutylsilylene]. [] Additionally, it can be copolymerized with other dichlorosilanes, such as dichloromethylphenylsilane, to create block copolymers. [] These block copolymers, like poly(methylphenylsilane)-block-poly(dibutylsilane), offer unique material properties due to the combination of different polymer segments.
Q4: Are there alternative methods for polymerizing dichlorosilanes besides traditional chemical techniques?
A: Electrochemical methods offer a promising alternative for polymerizing dichlorosilanes. Research has shown the successful electrochemical synthesis of poly(cyclotetramethylenesilylene) from 1,1-dichlorosilacyclopentane. [] This method allows for controlled polymerization and can be applied to copolymerization as well. For example, researchers successfully copolymerized 1,1-dichlorosilacyclopentane and Dibutyldichlorosilane electrochemically. [] This highlights the versatility of electrochemical techniques in designing new polymeric materials with tailored properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)




